molecular formula C22H22ClN3O4S2 B12136136 C22H22ClN3O4S2

C22H22ClN3O4S2

Cat. No.: B12136136
M. Wt: 492.0 g/mol
InChI Key: HYAQYSSQHHDXGG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H22ClN3O4S2 Loratadine . Loratadine is a second-generation tricyclic antihistamine used to treat allergies. It is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine is synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of Loratadine typically involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of antihistamine activity and drug design.

    Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

    Medicine: Widely used in clinical studies for treating allergic rhinitis and chronic urticaria.

    Industry: Employed in the formulation of over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular targets include histamine H1 receptors located on various cells, including mast cells and basophils .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine is unique due to its balance of efficacy and minimal sedative effects. Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects .

Properties

Molecular Formula

C22H22ClN3O4S2

Molecular Weight

492.0 g/mol

IUPAC Name

ethyl 2-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C22H22ClN3O4S2/c1-2-30-18(28)11-24-17(27)12-31-22-25-20-19(15-5-3-4-6-16(15)32-20)21(29)26(22)14-9-7-13(23)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,24,27)

InChI Key

HYAQYSSQHHDXGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl

Origin of Product

United States

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